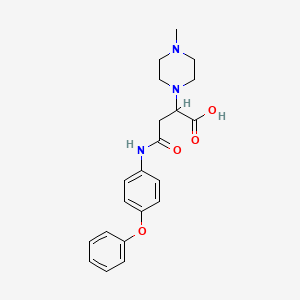

2-(4-Methylpiperazin-1-yl)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid

Description

The compound 2-(4-Methylpiperazin-1-yl)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid is a butanoic acid derivative featuring a 4-methylpiperazine substituent at the second carbon and a 4-phenoxyphenylamino group at the fourth carbon.

Properties

IUPAC Name |

2-(4-methylpiperazin-1-yl)-4-oxo-4-(4-phenoxyanilino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4/c1-23-11-13-24(14-12-23)19(21(26)27)15-20(25)22-16-7-9-18(10-8-16)28-17-5-3-2-4-6-17/h2-10,19H,11-15H2,1H3,(H,22,25)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHIZQSHPAKYDQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperazin-1-yl)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-phenoxyaniline with a suitable acylating agent to form an amide intermediate. This intermediate is then reacted with 4-methylpiperazine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The use of automated systems for temperature and pH control, as well as continuous stirring, helps in achieving consistent results. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperazin-1-yl)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxyphenyl group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenoxyphenyl derivatives.

Scientific Research Applications

2-(4-Methylpiperazin-1-yl)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(4-Methylpiperazin-1-yl)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid exerts its effects involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The phenoxyphenyl group may enhance the compound’s binding affinity and specificity, while the butanoic acid moiety can influence its solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below summarizes key differences between the target compound and its analogs:

Key Observations:

- Substituent Effects: The 4-phenoxyphenylamino group in the target compound distinguishes it from the 4-chlorophenyl () and 4-isopropylphenyl () groups. The 4-methylpiperazine in the target compound and may improve solubility via protonation at physiological pH, whereas the 4-phenoxypiperazine in introduces steric bulk, possibly reducing metabolic stability .

- Functional Groups: features an α,β-unsaturated ketone (but-2-enoic acid), which confers planarity and may increase reactivity toward nucleophiles (e.g., in Michael addition reactions) compared to the saturated backbone of the target compound .

Pharmacological Implications

- Electron-Withdrawing vs. In contrast, the 4-phenoxyphenylamino group (target compound) may engage in hydrogen bonding via the amino moiety, improving selectivity .

- Steric and Electronic Effects: The 4-isopropylphenyl group in introduces steric hindrance, which could limit interaction with deep binding pockets. The target compound’s phenoxyphenylamino group balances lipophilicity and hydrogen-bonding capacity, suggesting a broader therapeutic window .

- Acidity and Solubility: ’s predicted pKa of 2.26 indicates high acidity, likely due to the electron-withdrawing phenoxy group, whereas the target compound’s pKa (unreported) may be modulated by its amino group, affecting ionization and solubility .

Biological Activity

2-(4-Methylpiperazin-1-yl)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid, also known by its CAS number 899991-90-3, is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 383.4 g/mol. The structure features a piperazine ring, which is often associated with various biological activities due to its ability to interact with multiple biological targets.

Research indicates that this compound may exhibit several mechanisms of action:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially affecting tumor growth and proliferation.

- Modulation of Signaling Pathways : The compound is believed to interact with signaling pathways related to cell survival and apoptosis, particularly those involving the mitogen-activated protein kinase (MAPK) pathway.

Antitumor Effects

Recent studies have highlighted the compound's potential antitumor properties. For instance, it has been shown to reduce cell viability in various cancer cell lines through mechanisms that may include:

- Induction of apoptosis.

- Inhibition of cell cycle progression.

Table 1: Summary of Antitumor Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| A549 (Lung Cancer) | 12 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 10 | Inhibition of MAPK pathway |

Anti-inflammatory Properties

In addition to its antitumor effects, the compound has demonstrated anti-inflammatory activity in preclinical models. It appears to modulate inflammatory cytokines and may inhibit pathways leading to chronic inflammation.

Table 2: Summary of Anti-inflammatory Activity

| Model | Effect Observed | Reference |

|---|---|---|

| LPS-stimulated Macrophages | Decreased TNF-alpha production | |

| Carrageenan-induced Paw Edema | Reduced swelling |

Case Studies

Several case studies have explored the efficacy and safety profile of this compound:

-

Case Study on Tumor Growth Inhibition :

- In a xenograft model using human tumor cells, treatment with the compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis markers within treated tumors.

-

Safety Profile Assessment :

- A toxicity study conducted on animal models indicated that the compound exhibited a favorable safety profile at therapeutic doses, with no significant adverse effects observed on vital organs.

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-Methylpiperazin-1-yl)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid?

The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the 4-phenoxyphenylamine intermediate via nucleophilic substitution or amidation reactions.

- Step 2 : Coupling of the intermediate with 4-methylpiperazine using carbodiimide-based coupling agents (e.g., EDCI) to form the piperazine-substituted backbone .

- Step 3 : Oxidation or condensation to introduce the 4-oxobutanoic acid moiety. Reaction conditions (e.g., solvent, temperature) are critical to avoid side products like over-oxidized derivatives .

Key Characterization : Post-synthesis, purity is verified via HPLC (>95%) and structural confirmation via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. What functional groups in this compound influence its reactivity and stability?

The compound’s reactivity is governed by:

- 4-Oxobutanoic acid : Susceptible to decarboxylation under acidic conditions or at elevated temperatures.

- 4-Methylpiperazine : Participates in nucleophilic substitutions or coordination with metal ions.

- 4-Phenoxyphenylamino group : Stabilizes via π-π stacking but may undergo oxidation under harsh conditions .

Stability Considerations : Store at -20°C in inert solvents (e.g., DMSO) to prevent hydrolysis of the amide bond .

Q. What preliminary biological activities have been reported for this compound?

Early studies highlight:

- Enzyme Inhibition : Potential inhibition of kinases or proteases due to the piperazine moiety’s ability to chelate ATP-binding pockets .

- Cellular Uptake : Moderate permeability in Caco-2 assays, suggesting limited blood-brain barrier penetration .

Mechanistic Clues : Fluorescence polarization assays are used to study binding affinity to target proteins .

Advanced Research Questions

Q. How can researchers optimize the yield of the piperazine coupling step while minimizing side products?

Methodological Recommendations :

- Coupling Agent Screening : Compare EDCI, DCC, and HATU efficiency. HATU often improves yield in sterically hindered reactions .

- Solvent Optimization : Use DMF or dichloromethane with 4Å molecular sieves to scavenge water and prevent hydrolysis .

- Reaction Monitoring : Employ TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) or inline IR spectroscopy to track intermediate formation .

Data Contradiction Note : Conflicting reports on EDCI vs. HATU efficacy may arise from differing steric environments in analogous compounds .

Q. How can structural analogs of this compound be designed to enhance target selectivity?

Strategies :

- Bioisosteric Replacement : Substitute the phenoxyphenyl group with pyridyl or indole moieties to modulate hydrophobicity and hydrogen bonding .

- Piperazine Modifications : Introduce electron-withdrawing groups (e.g., CF) to alter pKa and improve binding to acidic residues in enzyme active sites .

Validation : Molecular docking (AutoDock Vina) combined with MD simulations (GROMACS) can predict binding modes before synthesis .

Q. What analytical approaches resolve contradictions in reported biological activity data?

Case Study : If one study reports potent kinase inhibition (IC = 50 nM) while another shows no activity:

- Assay Conditions : Verify buffer pH (e.g., tris vs. HEPES) and ATP concentration, which critically affect kinase assays .

- Compound Integrity : Re-analyze batches via LC-MS to rule out degradation (e.g., oxo-group reduction or piperazine demethylation) .

- Target Specificity : Use CRISPR-edited cell lines to confirm on-target effects vs. off-target interactions .

Q. How can researchers investigate the compound’s metabolic stability and degradation pathways?

Experimental Design :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor via UPLC-QTOF for phase I/II metabolites (e.g., N-oxidation of piperazine) .

- Stability Profiling : Expose to simulated gastric fluid (pH 2) and intestinal fluid (pH 6.8) to assess oral bioavailability .

Key Finding : Piperazine N-oxides are common metabolites, requiring toxicity evaluation in follow-up studies .

Q. What strategies are effective in scaling up synthesis without compromising purity?

Process Chemistry Insights :

- Flow Chemistry : Implement continuous flow reactors for the coupling step to enhance heat transfer and reduce side reactions .

- Crystallization Optimization : Use solvent mixtures (e.g., ethanol/water) to improve crystal morphology and yield pharmaceutically acceptable polymorphs .

Scale-Up Challenge : Pilot batches >10 g often show reduced yield due to exothermic reactions; in-line cooling and controlled reagent addition are critical .

Q. How can the compound’s interaction with serum proteins influence pharmacokinetics?

Methodology :

- Plasma Protein Binding : Use equilibrium dialysis or ultrafiltration to measure unbound fraction in human plasma .

- Albumin Binding Site Mapping : Employ site-specific fluorescent probes (e.g., dansylamide) to identify competitive binding at Sudlow sites I/II .

Implication : High albumin binding (>90%) may necessitate prodrug strategies to improve free drug concentration .

Q. What computational tools predict the compound’s environmental impact and biodegradation?

Ecotoxicology Workflow :

- QSAR Models : Use EPI Suite to estimate biodegradation half-life and bioaccumulation potential .

- Metabolic Pathway Prediction : Combine BioTransformer and EAWAG-BBD databases to identify microbial degradation pathways .

Regulatory Relevance : Data from these tools inform OECD 301/302 guidelines for environmental risk assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.